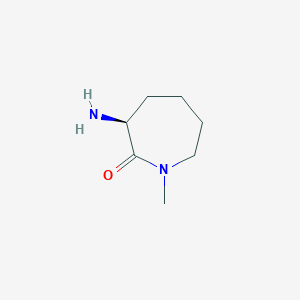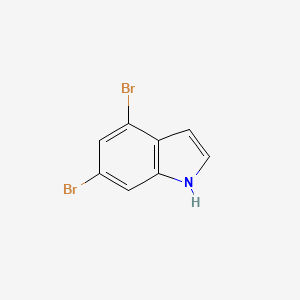![molecular formula C10H4O2S3 B1590994 Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde CAS No. 67061-73-8](/img/structure/B1590994.png)
Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde
Vue d'ensemble
Description
Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .
Synthesis Analysis
An improved synthesis of DTT and its 2,6- and 3,5-dibromo derivatives has been devised . The synthesis involves three steps starting from thiophene: tetrabromination of thiophene, selective diyne formation at the 2,5-positions of tetrabromo-thiophene, and finally, double cyclization of 2,5-diyne-3,4-diiodo-thiophene catalyzed by CuI/TMEDA through Na2S .Molecular Structure Analysis
DTT is a flat, rigid molecule with a fused trithiophene ring structure . The sulfur atoms in the thiophene ring are alternately arranged, and each adjacent sulfur atom is equidistant . The DTT molecule has strong S-S interactions . The single crystal structure of a DTT derivative presents classical herringbone packing with multiple intermolecular interactions .Chemical Reactions Analysis
DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms . These properties make DTT a valuable scaffold in organic electronics .Physical And Chemical Properties Analysis
DTT is a potent biochemical material and a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Applications De Recherche Scientifique
Organic Electronics
- Field : Material Science
- Application : DTT has potential applicability in organic electronics . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Solar Cells
- Field : Renewable Energy
- Application : DTT can be used in solar cells .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electrochromic Devices (ECDs)
- Field : Optoelectronics
- Application : DTT can be used in electrochromic devices (ECDs) .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Field Effect Transistors (OFETs)
- Field : Electronics
- Application : DTT can be used in organic field effect transistors (OFETs) .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Limiting Diodes (OLEDs)
- Field : Optoelectronics
- Application : DTT can be used in organic limiting diodes (OLEDs) .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Fluorescent Probes
- Field : Biochemistry
- Application : DTT can be used in fluorescent probes .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electro-luminescence
- Field : Optoelectronics
- Application : DTT can be used for electro-luminescence .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Thin Film Transistors
- Field : Electronics
- Application : DTT can be used in organic thin film transistors .
- Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Photochromism
Orientations Futures
DTT has attracted tremendous attention worldwide due to its potential applicability in organic electronics . The recent advancements made on the DTT-based architectures indicate its good application prospects in integrated optoelectronics . Future research could focus on exploring the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .
Propriétés
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTUPNBFBPBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572844 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
CAS RN |
67061-73-8 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



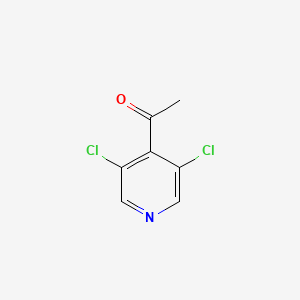
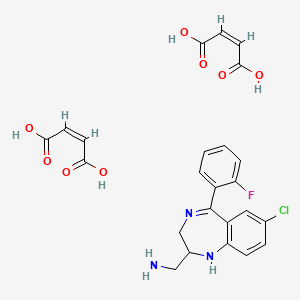
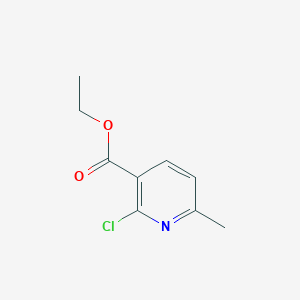
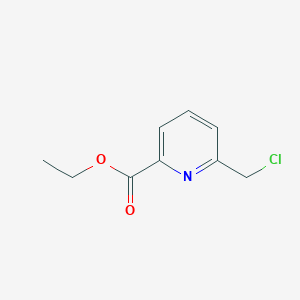

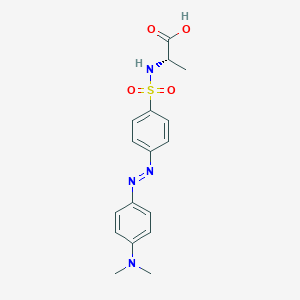
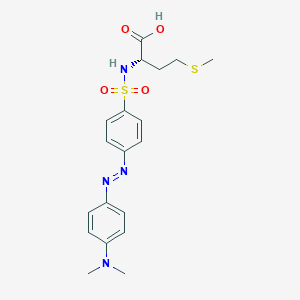
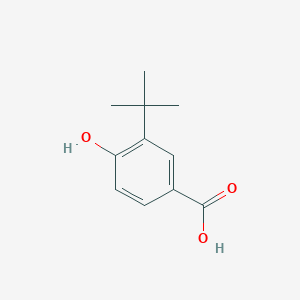
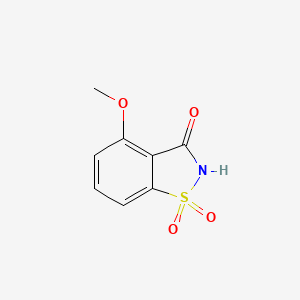
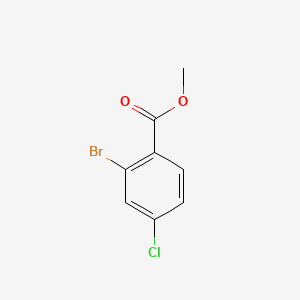
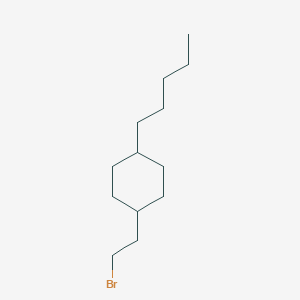
![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
